

Technical Support Center: C 021 Dihydrochloride Optimization Guide

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Compound of Interest

Compound Name: C 021 dihydrochloride
CAS No.: 1784252-84-1; 864289-85-0
Cat. No.: B2433712

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Subject: Optimization of **C 021 dihydrochloride** (CCR4 Antagonist) for In Vitro and In Vivo Applications
Ticket ID: TECH-SUP-CCR4-021 Responder: Senior Application Scientist, Immunology & Signaling Division

Introduction: Understanding Your Tool

You are working with **C 021 dihydrochloride** (also referred to as Compound 021), a potent, selective, and orally bioavailable antagonist of the CC chemokine receptor 4 (CCR4).

Before optimizing concentration, you must understand the mechanism. Unlike some orthosteric antagonists that simply block ligand binding, C 021 is a Class I antagonist. It binds to an allosteric transmembrane site (Site 1), which not only prevents the binding of ligands (CCL17 and CCL22) but also induces receptor internalization [1]. This dual mechanism—blockade plus downregulation—means that your optimal concentration depends heavily on whether you are measuring immediate signaling (G-protein coupling) or downstream functional outcomes (chemotaxis/proliferation).

Part 1: Reconstitution & Storage (The Foundation)

Q: My protocol suggests DMSO, but this is a dihydrochloride salt. Can I use water?

A: Yes, but with caveats. Because this is the dihydrochloride salt form, it has significantly improved aqueous solubility compared to the free base.

- Water Solubility: Up to ~50 mM.[1]
- DMSO Solubility: Up to ~100 mM.[1]

Recommendation: For stock solutions, we strongly recommend DMSO (10 mM or higher).[2][3] DMSO stocks are generally more stable against hydrolysis and microbial contamination during long-term storage at -20°C. For working solutions (in cell culture), you can dilute the DMSO stock directly into aqueous buffer. Alternatively, if your cells are extremely sensitive to DMSO (even <0.1%), you can reconstitute the salt directly in sterile water or PBS, but these solutions should be used immediately or aliquoted and frozen once (avoid freeze-thaw cycles).

Stability Table:

Solvent	Concentration	Storage Temp	Stability Estimate
DMSO	10 mM	-20°C	6 months
Water	10 mM	-20°C	1 month (aliquoted)
Culture Media	< 10 µM	37°C	Use within 24 hours

Part 2: In Vitro Optimization (Cell-Based Assays)

Q: The datasheet says the IC₅₀ is 18 nM, but my chemotaxis assay isn't working at that concentration. Why?

A: This is a classic discrepancy between Binding Affinity and Functional Potency.

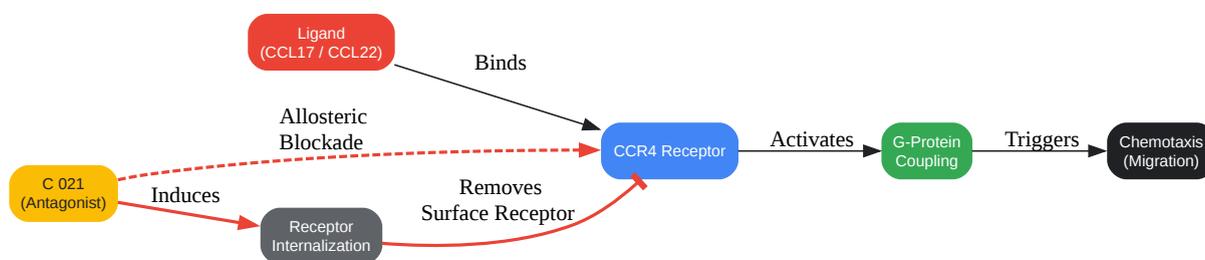
- Binding IC₅₀ (~18 nM): This value typically comes from [³⁵S]-GTPγS binding assays, which measure the immediate uncoupling of the G-protein from the receptor [2].
- Chemotaxis IC₅₀ (~140 nM): Functional assays like cell migration require a higher threshold of receptor occupancy to physically stop the cell from moving against a chemokine gradient.

Optimization Protocol: The "Log-Half" Titration Do not pick a single concentration. Perform a dose-response curve centered around the functional IC₅₀.

- Seed Cells: Use CCR4+ cells (e.g., CCRF-CEM, HuT 78, or Th2 murine cells).

- Pre-incubation (CRITICAL): Incubate cells with C 021 for 15–30 minutes before adding the ligand (CCL17/CCL22). This allows the allosteric change and potential internalization to occur.
- Titration Range:
 - High: 10 μ M (Maximal block, check for cytotoxicity).
 - Mid: 1 μ M, 300 nM, 100 nM (Functional range).
 - Low: 30 nM, 10 nM (Binding range).
 - Control: Vehicle (DMSO/Water) only.

Visualizing the Mechanism: The diagram below illustrates why pre-incubation is necessary for C 021 to induce the conformational change that blocks G-protein coupling and triggers internalization.



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Figure 1: Mechanism of Action. C 021 binds allosterically, blocking G-protein coupling and inducing receptor internalization, effectively removing the target from the cell surface.

Part 3: In Vivo Optimization (Animal Models)

Q: I am designing a murine model for Atopic Dermatitis. What dose should I use?

A: For murine models, C 021 is orally bioavailable, but Intraperitoneal (i.p.) injection is common for controlled dosing in acute models.

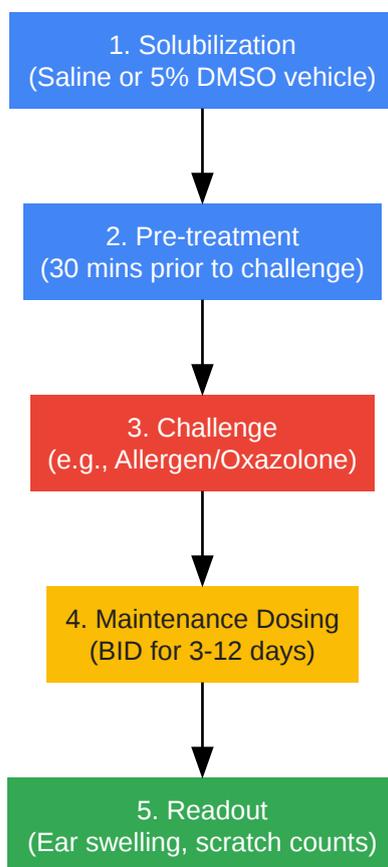
Recommended Dosing Strategy:

- Effective Range: 5 mg/kg to 20 mg/kg (i.p.) [3].[4]
- Frequency: Twice daily (BID) is often required due to the half-life and clearance rates in mice.
- Vehicle: Since it is a dihydrochloride salt, you can often use Saline or Water for Injection. If solubility at high concentrations (>5 mg/mL) is an issue, use 5% DMSO + 5% Tween-80 + 90% Saline.

Dose Conversion Table (Approximate):

Species	Route	Purpose	Recommended Dose	Reference
Mouse	i.p.	Neuropathic Pain / Dermatitis	5 – 20 mg/kg	[3]
Mouse	Oral (p.o.)	Systemic Blockade	20 – 50 mg/kg	[2]
Mouse	Intrathecal	CNS/Spinal Blockade	~30 µg / 5 µL	[3]

Experimental Workflow for In Vivo Validation:



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Figure 2: Standard In Vivo Workflow. Pre-treatment is essential to block receptors before the inflammatory cascade initiates.

Part 4: Troubleshooting Matrix

Q: I'm getting inconsistent data. What is going wrong?

Use this matrix to diagnose your issue based on the symptoms.

Symptom	Probable Cause	Corrective Action
Precipitation in Media	High concentration stock added directly to cold media.	Dilute stock in room-temp PBS before adding to media. Ensure final DMSO < 0.1%.
No Inhibition (Chemotaxis)	Insufficient pre-incubation.	Increase pre-incubation of C 021 with cells to 30 mins to allow internalization.
High Cell Death	Off-target toxicity or DMSO toxicity.	Titrate down from 10 μ M. Include a "Vehicle Only" control to rule out DMSO effects.
Inconsistent IC50	Variation in Ligand (CCL17/22) concentration.	The IC50 shifts if you use saturating ligand concentrations. Keep Ligand at its EC80 (usually 10-50 ng/mL).

References

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- CCR4 Antagonist (C021) Administration Diminishes Hypersensitivity... in a Mouse Model of Neuropathic Pain. Frontiers in Immunology. (2020).[6] Establishes in vivo dosing protocols (i.p. and i.t.). [Link](#)

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